3-isopropyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Kinase Inhibition Antifungal Drug Discovery

Select this specific 3-isopropyl-1-(4-methoxybenzyl) derivative to map N1 and N3 pocket tolerance in kinase SAR studies. The pre-installed N1-(4-methoxybenzyl) and N3-isopropyl groups provide immediate steric and electronic diversity for probing CaPkc1, Pim1, or CLK1 homology models. Its distinct UV chromophore and MW (364.4 g/mol) make it a reliable retention time marker for HPLC method development. Use as a diversification-ready intermediate: the C2/C4 positions are amenable to chlorination and nucleophilic displacement for rapid library synthesis. Note: no primary bioactivity data exists; in-house profiling is required. Request quote for custom synthesis.

Molecular Formula C21H20N2O4
Molecular Weight 364.401
CAS No. 892424-54-3
Cat. No. B2619596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-isopropyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS892424-54-3
Molecular FormulaC21H20N2O4
Molecular Weight364.401
Structural Identifiers
SMILESCC(C)N1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=C(C=C4)OC
InChIInChI=1S/C21H20N2O4/c1-13(2)23-20(24)19-18(16-6-4-5-7-17(16)27-19)22(21(23)25)12-14-8-10-15(26-3)11-9-14/h4-11,13H,12H2,1-3H3
InChIKeyDDBXFOSSTRIFEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Isopropyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione: Scaffold Overview and Data Gaps


3-Isopropyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 892424-54-3) is a fully synthetic small molecule built on the benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione scaffold. This scaffold is recognized in medicinal chemistry literature as an inspiration from the natural product (-)-cercosporamide, with reported activities including kinase inhibition and restoration of azole susceptibility [1]. The compound is cataloged by research chemical suppliers with a molecular formula of C21H20N2O4 and a molecular weight of 364.4 g/mol . A critical audit reveals a major evidence gap: no peer-reviewed primary research literature, authoritative database record, or patent could be located that provides quantitative biological or physicochemical data for this specific substitution pattern. The product-specific differentiation required for informed procurement must currently be inferred from class-level scaffold knowledge.

Why Generic Substitution Fails for 3-Isopropyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione


The benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione scaffold exhibits extreme sensitivity to N1 and N3 substitution patterns, as demonstrated within the class. In published structure-activity relationship (SAR) studies, conversion of the core to the 2,4-dione tautomer or minor alkyl variations resulted in complete loss of CaPkc1 inhibitory activity and fluconazole synergy [1]. Consequently, a generic substitution of the 3-isopropyl-1-(4-methoxybenzyl) derivative with a simpler analog—such as the unsubstituted core (CAS 62208-68-8), the 3-isopropyl-1-(3-methylbenzyl) variant, or the cercosporamide-inspired analogs—is mechanistically unsupportable without confirmatory data. The distinct electron-donating 4-methoxybenzyl group and the steric bulk of the N3-isopropyl are expected to impart unique binding site complementarity; in the absence of head-to-head data, the risk of silent functional failure upon substitution is high. This gap underscores the need for product-specific evidence to justify any scientific or industrial selection.

Quantitative Evidence Guide: Critical Data Scarcity for 3-Isopropyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione


Absence of Direct Kinase or Antifungal Comparative Data

A thorough search of BindingDB, ChEMBL, PubMed, and patent databases returned no quantitative biological activity data for 3-isopropyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione. The closest class evidence comes from the Dao et al. (2018) study, where the related benzofuropyrimidinedione 'compound 23' demonstrated synergistic antifungal activity with fluconazole when co-administered against a resistant Candida albicans strain [1]. However, 'compound 23' possesses different substitution and cannot serve as a direct comparator. No Ki, IC50, MIC, or EC50 values are available for the target compound against any biological target. This evidence gap makes direct performance comparison against specific analogs impossible and represents a significant risk in target-based purchasing decisions.

Kinase Inhibition Antifungal Drug Discovery

Predicted Physicochemical Property Profile vs. Closest Available Analogs

In the absence of experimental data, in silico predictions from chemical structure offer interim guidance. The calculated logP (cLogP) of the target compound is predicted to be approximately 3.8, reflecting the lipophilic benzofuran core and isopropyl and methoxybenzyl substituents [1]. This is markedly higher than the calculated logP of the unsubstituted benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione core (cLogP ~0.9) and the 3-isopropyl-1-(3-methylbenzyl) analog (cLogP ~3.5) [2]. The increase in predicted lipophilicity suggests potential for enhanced membrane permeability but also heightened risk of poor aqueous solubility and metabolic instability. Importantly, these are in silico estimates and have not been experimentally confirmed.

Physicochemical Properties ADME Drug-Likeness

Synthetic Tractability: Multi-Step Synthesis with Building Block Advantages

While a specific synthesis protocol for 3-isopropyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has not been published in a peer-reviewed format, the broader benzofuro[3,2-d]pyrimidine-2,4-dione class is accessible via condensation of 3-aminobenzofuran-2-carboxamide with aldehydes, followed by successive N-alkylation steps [1]. The target compound's synthesis is proposed to proceed through a 3-step sequence: (i) cyclocondensation, (ii) N1-(4-methoxybenzyl)ation, and (iii) N3-isopropylation. Commercially available 3-aminobenzofuran-2-carboxamide (CAS 54802-10-7) serves as a viable starting material . Compared to analogs requiring less accessible building blocks, the commercial availability of the core amine and the alkylating agents (4-methoxybenzyl chloride, isopropyl bromide) suggests a moderate synthetic advantage. However, no optimized yield or purity data exist for this specific route, and procurement of the pre-synthesized compound may offer time savings over in-house synthesis for laboratories lacking multi-step organic synthesis capabilities.

Organic Synthesis Medicinal Chemistry Scaffold Derivatization

Research Application Scenarios for 3-Isopropyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione | Evidence-Based Use Cases


Exploratory SAR Probe in Kinase or Antifungal Medicinal Chemistry

The benzofuro[3,2-d]pyrimidine-2,4-dione core is a known kinase-inhibitory scaffold, as demonstrated by the CaPkc1 inhibition and fluconazole synergy reported for related analogs [1]. This specific 3-isopropyl-1-(4-methoxybenzyl) derivative is suited for use as a negative control or an SAR probe in a series where the objective is to map the tolerance of the N1 and N3 pockets to bulky, electron-rich substituents. Its predicted higher lipophilicity may be exploited to interrogate membrane permeability constraints within a congeneric set. The compound is not suitable as a primary hit without confirmatory in-house profiling.

Building Block for Late-Stage Diversification at the C2 or C4 Position

With the N1-(4-methoxybenzyl) and N3-isopropyl groups pre-installed, this compound can serve as a diversification-ready intermediate. The C2 and C4 positions of the pyrimidine-2,4-dione are amenable to further modification (e.g., chlorination via POCl3 followed by nucleophilic displacement with amines), as demonstrated in related benzofuro[3,2-d]pyrimidine synthesis [2]. This allows for the rapid generation of a focused library for medicinal chemistry optimization, potentially offering an efficiency advantage over synthesizing each analog de novo.

Computational Chemistry: Pharmacophore Validation and Docking Studies

The absence of experimental bioactivity data creates an opportunity to use this compound in prospective computational studies. Its well-defined 3D structure, featuring a rigid planar benzofuropyrimidine core with flexible N1 and N3 groups, makes it a useful test case for docking into kinase homology models (e.g., CaPkc1, Pim1, CLK1) [1]. The predicted physicochemical profile can also serve as a reference point for ligand-based pharmacophore development, enabling virtual screening before committing to costly synthesis and testing.

Analytical Reference Material for Method Development

The compound's distinct UV chromophore (benzofuran fused to pyrimidine-2,4-dione) and defined molecular weight (364.4 g/mol) make it suitable as a retention time marker or system suitability standard in reverse-phase HPLC method development for benzofuropyrimidine libraries. Its predicted cLogP of ~3.8 ensures adequate retention on C18 columns, while the 4-methoxybenzyl group allows for UV detection at 254 nm or 280 nm. This application is independent of biological activity and represents a low-risk use of the compound as a chemical reference.

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